Product packaging for Sodium propionate-1,2-13C2(Cat. No.:CAS No. 83587-75-1)

Sodium propionate-1,2-13C2

Cat. No.: B1602970
CAS No.: 83587-75-1
M. Wt: 98.046 g/mol
InChI Key: JXKPEJDQGNYQSM-MEFQWSPQSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

The Role of Stable Isotopes in Elucidating Biochemical Pathways

Stable isotopes, which are non-radioactive, have become central to the study of metabolic networks. scbt.comsigmaaldrich.com By using compounds enriched with stable isotopes like Carbon-13 (¹³C), researchers can trace the fate of carbon atoms as they move through various biochemical reactions. nih.gov This technique, often coupled with powerful analytical methods like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, allows for the detailed mapping of metabolic pathways. silantes.comnih.gov It provides invaluable insights into how cells utilize nutrients, synthesize essential molecules, and adapt their metabolism in response to genetic or environmental changes. nih.govsilantes.com

Advantages of Carbon-13 Labeling over Radiometric Tracers

For decades, radioactive isotopes like Carbon-14 (¹⁴C) were the standard for metabolic tracing. moravek.com However, Carbon-13 labeling offers significant advantages, particularly in the context of clinical research and high-resolution analysis.

Enhanced Biochemical Resolution in Metabolic Analyses

The use of ¹³C-labeled substrates provides a higher level of detail in metabolic studies. silantes.com Advanced analytical techniques can distinguish between different isotopologues—molecules that differ only in their isotopic composition. This allows for the precise determination of which carbon atoms from a precursor molecule are incorporated into a product, offering a granular view of enzymatic reactions and pathway activities. nih.gov This enhanced resolution is crucial for accurately modeling metabolic fluxes and understanding the complex interplay of different pathways. nih.gov

Distinction of Biologically Derived Metabolites from Noise

A significant challenge in metabolomics is distinguishing between metabolites genuinely produced by the biological system under study and background noise or contaminants. Stable isotope labeling effectively addresses this issue. acs.org When cells are supplied with a ¹³C-labeled nutrient, the metabolites synthesized de novo will become labeled. researchgate.net This creates a unique isotopic signature that allows researchers to confidently identify endogenously synthesized compounds and differentiate them from those originating from external sources. acs.orgnih.gov

Specificity of Sodium Propionate-1,2-¹³C₂ as a Positional Isotopic Label

Sodium propionate-1,2-¹³C₂ is a specialized isotopic tracer where the first and second carbon atoms of the propionate (B1217596) molecule are replaced with ¹³C. nih.govsigmaaldrich.com This specific labeling pattern makes it a powerful tool for investigating particular metabolic routes. Propionate is a short-chain fatty acid that plays a crucial role in cellular metabolism, particularly as a precursor for gluconeogenesis (the synthesis of glucose) and as a substrate entering the tricarboxylic acid (TCA) cycle. physiology.orgmdpi.com

The strategic placement of the ¹³C labels at the C-1 and C-2 positions allows researchers to track the precise fate of these specific carbon atoms. For instance, when [1,2-¹³C₂]propionate is metabolized, the resulting distribution of ¹³C in downstream products like glucose can reveal the relative activities of different enzymatic pathways within the TCA cycle and gluconeogenesis. physiology.orguc.pt This positional information is critical for dissecting complex metabolic networks and has been instrumental in studies of hepatic (liver) glucose metabolism in various physiological and disease states. physiology.orgunits.it

Research Findings with Sodium Propionate-1,2-¹³C₂

Studies utilizing Sodium propionate labeled with ¹³C have provided significant insights into metabolic regulation. For example, research on human gluconeogenic fluxes used [U-¹³C]propionate (where all carbons are ¹³C) to measure anaplerotic flux, which is the replenishing of TCA cycle intermediates. physiology.org By analyzing the ¹³C isotopomer distribution in plasma glucose, researchers could quantify the rates of gluconeogenesis and pyruvate (B1213749) recycling. physiology.org Such studies are vital for understanding metabolic dysregulation in conditions like type 2 diabetes and nonalcoholic fatty liver disease. units.itmit.edu

Another area of investigation involves the anabolic metabolism of propionate. Recent findings have shown that propionyl-CoA can be condensed to form a six-carbon molecule, a previously underappreciated metabolic pathway. researchgate.net The use of ¹³C-labeled propionate was essential in confirming the existence of this anabolic reaction in vivo across different tissues. researchgate.net

The table below summarizes key data related to Sodium propionate-1,2-¹³C₂ and its use in metabolic research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H5NaO2 B1602970 Sodium propionate-1,2-13C2 CAS No. 83587-75-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;(1,2-13C2)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6O2.Na/c1-2-3(4)5;/h2H2,1H3,(H,4,5);/q;+1/p-1/i2+1,3+1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXKPEJDQGNYQSM-MEFQWSPQSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[13CH2][13C](=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60635690
Record name Sodium (1,2-~13~C_2_)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60635690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.046 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83587-75-1
Record name Sodium (1,2-~13~C_2_)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60635690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 83587-75-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis and Isotopic Enrichment of Sodium Propionate 1,2 13c2

Precursor Materials and Synthetic Routes

The synthesis of Sodium propionate-1,2-13C2 is a well-defined process that begins with an already labeled precursor molecule. This ensures that the carbon-13 isotopes are present in the desired positions from the outset.

The primary and most direct precursor for the synthesis of this compound is Propionic Acid-1,2-13C2. nih.gov This labeled acid is the foundational component, carrying the essential 13C isotopes at the first (carboxyl) and second carbon positions of the propionate (B1217596) backbone. The synthesis of the labeled propionic acid precursor is itself a complex procedure, often involving multiple steps that start with simpler 13C-labeled building blocks.

The final and critical step in the production of this compound is a straightforward acid-base neutralization reaction. wikipedia.org In this process, the isotopically labeled Propionic Acid-1,2-13C2 is reacted with a suitable sodium-containing base. Commonly utilized bases for this reaction include sodium hydroxide (B78521) (NaOH) or sodium carbonate (Na₂CO₃). wikipedia.org

The reaction mechanism involves the transfer of a proton (H⁺) from the carboxylic acid group of the Propionic Acid-1,2-13C2 to the base. This forms a negatively charged propionate-1,2-13C2 ion and a corresponding byproduct (water if NaOH is used, or water and carbon dioxide if Na₂CO₃ is used). The propionate anion then forms an ionic bond with the positive sodium ion (Na⁺), yielding the stable solid salt, this compound. To ensure the reaction goes to completion, a 1:1 molar ratio of the labeled acid to sodium hydroxide is typically employed. An industrial synthesis method describes the slow addition of sodium carbonate to liquid propionic acid with stirring, a process that can be conducted at room temperature. google.com

Verification of Isotopic Purity and Positional Enrichment

Following synthesis, comprehensive analytical testing is mandatory to confirm both the isotopic purity (the percentage of molecules containing the 13C labels) and that the enrichment has occurred at the correct C1 and C2 positions.

Several advanced analytical techniques are employed to verify the isotopic integrity of this compound. The primary methods are Mass Spectrometry and Nuclear Magnetic Resonance Spectroscopy. wikipedia.org

Mass Spectrometry (MS): This is a fundamental technique for determining isotopic enrichment. nih.gov A mass spectrum of an organic compound will typically show a small M+1 peak for molecules containing a single natural abundance 13C atom. wikipedia.org For this compound, where two carbon atoms are replaced with 13C, mass spectrometry will reveal a distinct mass shift of M+2, confirming the presence of two heavy isotopes. This technique is suitable for quantifying the atom percent 13C, which is often specified at 99% for research-grade materials.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Carbon-13 NMR is a powerful, non-destructive method used to determine the precise location of 13C atoms within a molecule. Since the 13C isotope has a nuclear spin of ½, it is NMR-active. wikipedia.org The resulting spectrum provides direct evidence of the carbon framework and confirms that the isotopic enrichment has occurred specifically at the intended C1 and C2 positions. The observation of 13C-13C coupling in the NMR spectrum provides unambiguous proof that the propionate unit has been incorporated with the C1-C2 bond intact.

Table 1: Analytical Verification Techniques

Technique Purpose Key Finding for this compound
Mass Spectrometry (MS) Determines isotopic enrichment and atom % 13C Shows a prominent M+2 peak, confirming the presence of two 13C atoms.

Considerations for Research-Grade Material Production

The production of research-grade this compound requires adherence to stringent quality control standards to ensure its suitability for scientific applications. youtube.com Manufacturers of stable isotope-labeled compounds specialize in producing highly enriched materials for laboratories worldwide. isotope.com

Key considerations include:

High Isotopic Enrichment: The material must meet a high specification for isotopic purity, typically 99 atom % 13C. This high level of enrichment is crucial for generating a clear signal in sensitive analytical methods and for accurate metabolic tracing.

Chemical Purity: The final product must be free from chemical impurities that could interfere with experimental results. Analytical techniques like High-Performance Liquid Chromatography (HPLC) are used to confirm chemical purity. selcia.com

Comprehensive Documentation: Each batch of the compound is delivered with a comprehensive analytical data package. selcia.com This includes a Certificate of Analysis (CoA) that specifies the chemical purity, isotopic enrichment, and results from spectroscopic analyses (e.g., MS, NMR). selcia.com This documentation ensures traceability and allows researchers to have full confidence in the material's quality and composition.

Table 2: Properties of this compound

Property Value
CAS Number 83587-75-1 scbt.com
Molecular Formula CH₃¹³CH₂¹³CO₂Na
Molecular Weight 98.05 g/mol scbt.com
Isotopic Purity ≥99 atom % 13C

Advanced Analytical Methodologies Utilizing Sodium Propionate 1,2 13c2

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique that leverages the magnetic properties of atomic nuclei. The presence of the ¹³C isotope, with its nuclear spin of ½, makes it NMR active. bhu.ac.in While the natural abundance of ¹³C is low (about 1.1%), the use of enriched compounds like Sodium propionate-1,2-13C2 significantly enhances the signal, enabling detailed structural and metabolic analyses. bhu.ac.in

¹³C NMR for Carbon Skeleton Elucidation

¹³C NMR provides direct information about the carbon framework of a molecule, as each non-equivalent carbon atom produces a distinct signal. bhu.ac.in The use of this compound as a precursor in biosynthetic studies allows researchers to trace the incorporation of the propionate (B1217596) unit into larger molecules.

A key advantage of using precursors with adjacent ¹³C labels is the ability to observe scalar coupling (J-coupling) between the labeled carbons. asm.orgpnas.org This one-bond ¹³C-¹³C coupling results in the splitting of NMR signals into doublets, providing direct evidence of the intact incorporation of the two-carbon unit from propionate. The magnitude of the coupling constant (¹JCC) can also offer insights into the nature of the carbon-carbon bond (e.g., single or double bond). huji.ac.il For instance, in studies of propionate metabolism by E. coli, the labeling patterns derived from [1,2-¹³C2]propionate were fundamental for analysis due to the distinct labeling that results. asm.org

By analyzing the patterns of ¹³C enrichment and coupling in the NMR spectrum of a metabolite produced from this compound, it is possible to deduce the biosynthetic pathway. asm.org For example, in the study of pamamycin-607 biosynthesis, feeding experiments with [1, 2-¹³C2] propionate resulted in characteristic ¹³C-NMR spectra that helped identify the origin of the carbon skeleton. researchgate.net The observation of coupled pairs of ¹³C signals confirms that the propionate unit has been incorporated without the breaking of the C1-C2 bond.

Two-Dimensional NMR Techniques (e.g., 2D-INADEQUATE NMR, DQF-HSQC)

Two-dimensional (2D) NMR techniques provide even more detailed information by correlating signals from different nuclei.

The 2D-INADEQUATE (Incredible Natural Abundance DoublE QUAntum Transfer Experiment) is a powerful, though insensitive, method for establishing carbon-carbon connectivity. huji.ac.il When using ¹³C-labeled compounds like this compound, the sensitivity of this experiment is greatly enhanced. researchgate.netcdnsciencepub.com It allows for the direct observation of one-bond ¹³C-¹³C correlations, which appear as cross-peaks in the 2D spectrum, definitively mapping out the carbon skeleton. huji.ac.ilcdnsciencepub.combeilstein-journals.org For example, the 2D-INADEQUATE spectrum of a compound biosynthesized from labeled acetate (B1210297) can reveal "intraunit" carbon-carbon connectivities. researchgate.net

Double Quantum Filtered-Heteronuclear Single Quantum Coherence (DQF-HSQC) is another valuable 2D NMR technique. It is used to demonstrate coupling between labeled carbons on intact acetate units after biosynthesis. psu.edu This method filters out signals from uncoupled ¹³C nuclei, simplifying the spectrum and highlighting the coupled systems derived from the labeled precursor.

Hyperpolarization for Enhanced Signal Detection in Magnetic Resonance Spectroscopy (MRS)

Hyperpolarization is a process that dramatically increases the polarization of nuclear spins, leading to a massive signal enhancement in NMR and Magnetic Resonance Spectroscopy (MRS). researchgate.netacs.org This technique is particularly valuable for in vivo metabolic imaging, allowing for the real-time observation of metabolic fluxes. sigmaaldrich.com this compound is a substrate used in hyperpolarization studies for MRI/MRS applications. isotope.compsu.eduisotope.com By hyperpolarizing the ¹³C nuclei in this compound, researchers can track its conversion into other metabolites in living systems with unprecedented sensitivity.

Mass Spectrometry (MS)-Based Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a suitable technique for analyzing samples containing this compound. sigmaaldrich.com The incorporation of the two ¹³C atoms results in a mass shift of +2 atomic mass units compared to the unlabeled compound. sigmaaldrich.com This mass shift allows for the easy differentiation and quantification of labeled versus unlabeled metabolites in complex biological samples. For instance, electrospray mass spectrometry has been used to demonstrate the high-level incorporation of labeled propionate into molecules like amphotericin B. psu.edu

PropertyValueSource
Compound Name This compound sigmaaldrich.comnih.govscbt.com
Synonyms Propionic acid-1,2-13C2 sodium salt sigmaaldrich.comnih.govscbt.com
CAS Number 83587-75-1 sigmaaldrich.comnih.gov
Molecular Formula CH₃¹³CH₂¹³CO₂Na sigmaaldrich.com
Molecular Weight 98.05 g/mol sigmaaldrich.comscbt.com
Isotopic Purity 99 atom % ¹³C sigmaaldrich.com
Mass Shift M+2 sigmaaldrich.com

Isotope-Dilution Mass Spectrometry (IDMS) for Absolute and Comparative Quantitation

Isotope-Dilution Mass Spectrometry (IDMS) is a gold-standard quantitative technique that leverages stable isotope-labeled compounds as internal standards to achieve high accuracy and precision. mdpi.comlipidmaps.org By adding a known quantity of this compound (the "spiked" standard) to a biological sample, it mixes with the naturally occurring, unlabeled (or "endogenous") propionate. lipidmaps.org During mass spectrometry analysis, the instrument measures the ratio of the labeled isotope to the unlabeled analyte. umich.edu Because the labeled standard and the endogenous analyte behave nearly identically during sample extraction, purification, and ionization, this ratio allows for the highly accurate calculation of the absolute concentration of the endogenous propionate, compensating for sample loss or matrix effects during preparation. mdpi.comlipidmaps.org

This method is crucial for the accurate quantification of short-chain fatty acids (SCFAs) like propionate in various biological matrices, including plasma, serum, and fecal samples. lipidmaps.orgpurdue.edu The use of stable isotope-labeled standards, such as this compound, is considered the best practice for targeted SCFA analysis as it significantly improves the specificity and precision of the results. mdpi.com

Table 1: Key Features of IDMS Utilizing Labeled Propionate

Feature Description Reference
Principle A known amount of an isotopically labeled analog (e.g., this compound) is added to a sample as an internal standard. lipidmaps.org
Measurement The mass spectrometer measures the signal intensity ratio of the labeled standard to the unlabeled endogenous analyte. umich.edu
Advantage Corrects for analyte loss during sample preparation and variations in instrument response, enabling accurate absolute quantification. mdpi.comlipidmaps.org

| Application | Widely used for quantifying low-concentration metabolites like SCFAs in complex biological samples. | purdue.eduresearchgate.net |

High-Resolution Mass Spectrometry for Metabolite Profiling

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for untargeted and targeted metabolomics, providing highly accurate mass measurements that facilitate the identification of unknown compounds and the elucidation of metabolic pathways. mdpi.comfrontiersin.org When this compound is introduced into a biological system as a tracer, its 13C atoms are incorporated into various downstream metabolites. royalsocietypublishing.org

HRMS can detect the resulting mass shifts in these metabolites compared to their unlabeled counterparts. mdpi.com For example, as propionyl-CoA (derived from the labeled propionate) enters central metabolic pathways like the TCA cycle, the 13C label will appear in intermediates such as succinyl-CoA, malate, and citrate. nih.govbiorxiv.org By tracking these specific mass isotopologues (molecules that differ only in their isotopic composition), researchers can map the flow of carbon through the network, identify active pathways, and discover novel metabolic fates of propionate. royalsocietypublishing.orgbiorxiv.org This approach has been used to study the conversion of propionate to glucose (gluconeogenesis) and its role in other biosynthetic processes. nih.govmdpi.com

Table 2: Research Findings from HRMS-based Metabolite Profiling with 13C-Propionate

Finding Organism/System Analytical Approach Key Metabolites Tracked Reference
Propionate as a major gluconeogenic substrate Conscious Mice Cecal infusion of [2-13C]propionate, analysis of plasma metabolites Glucose, Palmitate, Cholesterol nih.gov
Propionate conversion to succinyl-CoA for TCA cycle anaplerosis Rat Liver Perfusion with [1,2,3-13C3]propionate, GC-MS and MID analysis Glucose, Glutamate (B1630785) vanderbilt.edu

Gas Chromatography-Mass Spectrometry (GC/MS) for Extracellular Product Analysis

Gas Chromatography-Mass Spectrometry (GC/MS) is a robust and widely used technique for the analysis of volatile and semi-volatile compounds, such as short-chain fatty acids (SCFAs). nih.govnih.gov In studies involving this compound, GC/MS is particularly valuable for analyzing extracellular products, such as those found in cell culture media or fecal water, to understand microbial metabolism. flemingcollege.caplos.org

After incubating microorganisms with this compound, researchers can extract SCFAs and other metabolites from the surrounding medium. To make these compounds suitable for GC analysis, they are often chemically modified through a process called derivatization, which increases their volatility. researchgate.netnih.gov The GC separates the different derivatized compounds, and the MS detects them, providing both identification based on their mass spectra and quantification. The use of a labeled standard like this compound allows for precise quantification via isotope dilution and helps to trace the interconversion of SCFAs by microbial communities, a process known as cross-feeding. nih.govnih.gov

For example, studies have used 13C-labeled propionate to confirm its uptake and conversion by specific gut bacteria, shedding light on the complex metabolic interactions within the gut microbiota. flemingcollege.caoup.com

Integration of NMR and MS Data for Comprehensive Metabolic Mapping

For the most comprehensive understanding of metabolism, researchers often integrate data from both Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). nih.govresearchgate.net These two powerful analytical techniques provide complementary information. MS offers superior sensitivity for detecting low-abundance metabolites and determining mass isotopologue distributions (MIDs), which reveal how many labeled atoms have been incorporated into a molecule. nih.govnih.gov NMR, on the other hand, can determine the exact position of the 13C label within a molecule (positional isotopomers), providing detailed information about the specific enzymatic reactions that have occurred. frontiersin.orgnih.gov

By using this compound as a tracer, MS can quickly identify and quantify a wide range of metabolites that have incorporated the 13C label. researchgate.net Subsequently, NMR can be used on key isolated metabolites to pinpoint the location of the 13C atoms. For instance, NMR can distinguish between different labeling patterns in succinate (B1194679) that arise from the metabolism of [1,2-13C2]propionate, which helps to quantify the relative fluxes through different branches of the TCA cycle. nih.gov This integrated approach, often termed 13C-Metabolic Flux Analysis (13C-MFA), provides a more detailed and accurate picture of metabolic pathways and fluxes than either technique could achieve alone. frontiersin.orgrsc.org

Table 3: Complementary Roles of NMR and MS in Metabolic Mapping

Technique Strengths Information Provided from 13C-Propionate Tracing Reference
Mass Spectrometry (MS) High sensitivity, high throughput, measures Mass Isotopologue Distributions (MIDs). Detects and quantifies a broad range of metabolites incorporating the 13C label; determines the number of 13C atoms per molecule. nih.govnih.gov
Nuclear Magnetic Resonance (NMR) Non-destructive, provides detailed structural information, measures Positional Isotopomers. Determines the specific carbon positions within a metabolite that are labeled, revealing specific enzyme activities and pathway routes. nih.govnih.gov

| Integrated NMR & MS | Comprehensive pathway analysis, improved flux quantification, cross-validation of models. | Creates highly constrained models of metabolism for accurate and robust metabolic flux maps. | nih.govresearchgate.netfrontiersin.org |

Applications in Metabolic and Biosynthetic Research

Metabolic Pathway Elucidation and Flux Analysis

The use of substrates labeled with stable isotopes, such as 13C, is a cornerstone of metabolic flux analysis (MFA), a technology used to quantify intracellular fluxes in central metabolism. cortecnet.com By introducing a 13C-labeled tracer like Sodium propionate-1,2-13C2 into a biological system, researchers can follow the incorporation of the labeled carbons into downstream metabolites. cortecnet.com The unique feature of using a doubly labeled compound like [1,2-13C2]propionate is the ability to track the fate of a specific two-carbon unit based on scalar coupling interactions observed in Nuclear Magnetic Resonance (NMR) spectroscopy, providing insights beyond what is possible with singly labeled or 14C tracers. asm.org

Propionate (B1217596) catabolism can proceed through several different pathways in various organisms. asm.org A primary challenge in metabolic research is to identify which of these routes is active under specific conditions. This compound has proven to be an exceptionally useful tool for this purpose, as the fate of the coupled 13C-13C bond is diagnostic of the operative pathway. asm.org

In many bacteria, including Escherichia coli and Pseudomonas aeruginosa, two key pathways for propionate oxidation are the methylcitrate cycle and the methylmalonyl-CoA pathway. asm.orgnih.gov The use of [1,2-13C2]propionate allows for the clear differentiation between these two routes. asm.org

The methylcitrate pathway involves the condensation of propionyl-CoA with oxaloacetate to form 2-methylcitrate, which is then converted to pyruvate (B1213749) and succinate (B1194679). nih.govresearchgate.net Crucially, this pathway preserves the original C1-C2 bond of propionate during the formation of pyruvate. asm.orgasm.org Therefore, metabolism of [1,2-13C2]propionate via the methylcitrate pathway yields [1,2-13C2]pyruvate. asm.org

In contrast, the methylmalonyl-CoA pathway involves the carboxylation of propionyl-CoA to methylmalonyl-CoA, which is subsequently rearranged to succinyl-CoA. asm.orgmhmedical.com This pathway breaks the original carbon skeleton of propionate. Entry of [1,2-13C2]propionate via this route would lead to the formation of [1,3-13C2]succinyl-CoA, and the adjacent labeling pattern would be lost. asm.org

The distinct labeling patterns in key downstream metabolites, such as succinate, serve as clear indicators of the active pathway. asm.org Metabolism through the methylcitrate pathway results in [1,2-13C2]succinate, whereas the methylmalonate pathway would yield different isotopomers, such as [1,3-13C2]- and [2,4-13C2]-labeled succinate. asm.org

MetaboliteExpected Labeling Pattern from [1,2-13C2]Propionate
Methylcitrate Pathway Methylmalonate Pathway
Pyruvate[1,2-13C2]pyruvate (adjacent 13C labels preserved)No direct formation; subsequent metabolites are unlabeled or scrambled.
Succinate[1,2-13C2]succinate and other isotopomers from TCA cycle flux. asm.org[1,3-13C2]succinyl-CoA and [2,4-13C2]succinyl-CoA. asm.org
Alanine (B10760859) (from Pyruvate)[1,2-13C2]alanine, preserving the 13C-13C bond. asm.orgUnlabeled or scrambled labeling pattern. asm.org

The direct formation of [1,2-13C2]pyruvate from propionate is a hallmark of the methylcitrate cycle. asm.orgasm.org The fate of this labeled pyruvate can then be tracked to elucidate downstream metabolic fluxes. In studies with E. coli, the preservation of the 13C-13C-12C carbon skeleton in alanine and alanine-containing peptides provides direct evidence for the formation of pyruvate via this cycle. asm.org

Once formed, the labeled pyruvate can enter central metabolism. For instance, carboxylation of [1,2-13C2]pyruvate leads to the formation of [1,2-13C2]oxaloacetate. asm.org This labeled oxaloacetate then enters the Tricarboxylic Acid (TCA) cycle, resulting in multiply labeled isotopomers of glutamate (B1630785) and succinate. asm.org Additionally, the conversion of the labeled pyruvate to [1-13C]acetyl-CoA by enzymes like pyruvate-formate lyase contributes another route for label incorporation into the TCA cycle. asm.org This detailed tracking of carbon transitions provides a comprehensive view of how propionate-derived carbon is distributed throughout central metabolism. asm.orgnih.gov

Beyond pathway identification, this compound is integral to quantifying the rate of metabolic reactions, or fluxes. asm.orgcortecnet.com By measuring the distribution of mass isotopomers in key metabolites, such as protein-derived amino acids, researchers can calculate the relative contributions of different pathways to cellular metabolism. nih.gov

Tracer studies using this compound in propionate-adapted E. coli have revealed metabolic characteristics typical of anaerobic conditions. asm.org The observation of a large flux through pyruvate-formate lyase and a significant accumulation of succinate are consistent with anaerobic metabolism. asm.org The ability to detect the formation of [13C]-labeled formate (B1220265) from pyruvate further confirms the activity of this pathway. asm.org These findings demonstrate the utility of this tracer in characterizing metabolic states that are relevant to microbial communities in anaerobic environments, such as the human gut. researchgate.net

Research Findings from a Tracer Study in E. coli using [1,2-13C2]Propionate asm.org
ObservationMetabolic Interpretation
Preservation of 13C-13C coupling in alanine.Indicates direct formation of pyruvate from propionate via the methylcitrate cycle.
Formation of 13C-labeled formate.Consistent with the action of pyruvate-formate lyase on labeled pyruvate, a key enzyme in anaerobic metabolism.
Multiply labeled glutamate and succinate isotopomers.Results from flux through the methylcitrate pathway to form labeled pyruvate and subsequent entry into the TCA cycle.
Large flux through pyruvate-formate lyase and succinate accumulation.Typical of anaerobic metabolism in E. coli.

The application of stable isotope tracers is fundamental to understanding cellular metabolism in a variety of organisms and conditions. researchgate.net Doubly labeled precursors like this compound are particularly informative for studying the assembly and rearrangement of carbon skeletons. researchgate.net In Pseudomonas aeruginosa, a pathogen relevant in cystic fibrosis, 13C-fluxome analysis using propionate tracers has been used to map the metabolic adaptations that allow the organism to thrive on this carbon source. nih.gov Such tracer studies are essential for building metabolic models that can predict how an organism will respond to genetic or environmental changes, which is critical for fields like metabolic engineering and understanding infectious diseases. cortecnet.comnih.gov

Carbon Source Utilization Studies in Diverse Biological Systems

Biosynthetic Pathway Investigations

Isotopically labeled precursors are fundamental tools for deciphering the biosynthetic origins of complex natural products. This compound is particularly useful for identifying building blocks derived from propionyl-CoA.

Polyketides are a large class of secondary metabolites with diverse structures and biological activities. They are assembled by polyketide synthases (PKSs) from simple carboxylic acid starter and extender units, most commonly acetyl-CoA and malonyl-CoA (derived from acetate) or propionyl-CoA and methylmalonyl-CoA (derived from propionate). nih.govmdpi.com

Feeding experiments with ¹³C-labeled precursors are a classic method to determine the building blocks of a polyketide. When this compound is fed to a polyketide-producing organism, the propionate is converted to a propionyl-CoA starter unit or a methylmalonyl-CoA extender unit. nih.gov The incorporation of this unit into the polyketide backbone results in a specific labeling pattern. The key advantage of using a doubly labeled precursor like [1,2-¹³C₂]propionate is that if the C1-C2 bond remains intact during biosynthesis, NMR analysis will show ¹³C-¹³C coupling between the corresponding atoms in the final product. d-nb.info This provides unambiguous evidence for the incorporation of an intact propionate-derived unit.

Numerous studies have employed labeled propionate and acetate (B1210297) to elucidate polyketide assembly, as summarized in the table below.

MetaboliteProducing OrganismLabeled Precursor(s) UsedKey Finding
HalamideHaliangium ochraceumSodium [1,2-¹³C₂]acetate, Sodium [1-¹³C]propionateThe polyene chain is derived from two acetate and two propionate units. mdpi.com
ErythromycinSaccharopolyspora erythraea[¹³C]propionateThe macrolide core is assembled from one propionyl-CoA starter unit and six methylmalonyl-CoA extender units. nih.gov
Butyrolactol AStreptomyces sp.Sodium [1,2-¹³C₂]acetate, Sodium [1-¹³C]propionateThe backbone is derived from acetate and propionate units. d-nb.info
Aurovertin (B1171891) B / AsteltoxinFungi[1,2-¹³C₂]acetate, [1-¹³C]propionate, [3-¹³C]propionateA biosynthetic pathway involving a propionate starter unit and eight malonate units was identified as one possibility. iupac.org
LactonamycinStreptomyces sanglieriSodium [1,2-¹³C₂]acetateThe labeling patterns were consistent with the incorporation of nine acetate units. nih.gov
BorrelidinStreptomyces parvulusSodium [1,2-¹³C₂]acetate, Sodium [2,3-¹³C₂]propionateUsed to investigate the origin of the nitrile moiety from the methyl group of methylmalonyl-CoA. researchgate.net

These studies illustrate the power of using precursors like this compound to dissect the complex enzymatic assembly lines responsible for producing valuable natural products.

Polyketide Biosynthesis

Determining Carbon Skeleton Origins

A fundamental application of this compound lies in deciphering the biosynthetic origins of complex natural products. By introducing this labeled precursor into a biological system, researchers can use techniques like Nuclear Magnetic Resonance (NMR) spectroscopy to identify which parts of a molecule are derived from propionate. The preservation of the ¹³C-¹³C bond from the precursor in the final product provides unequivocal evidence of the incorporation of an intact propionate unit.

This method has been instrumental in studying the biosynthesis of polyketides, a diverse class of natural products. For instance, feeding experiments with ¹³C-labeled propionate have been used to determine the carbon skeleton origins of compounds like pamamycin-607, a macrodiolide antibiotic. researchgate.net In such studies, the observation of coupled ¹³C signals in the NMR spectrum of the isolated natural product confirms the direct incorporation of the propionate starter or extender unit. This approach was also critical in understanding the biosynthesis of the mycotoxin aurovertin B, where it was shown that a propionate unit initiates the polyketide chain. iupac.org

The use of doubly labeled propionate is crucial for distinguishing between different metabolic pathways. For example, in the study of propionate metabolism in Escherichia coli, [1,2-¹³C2]propionate allowed researchers to differentiate between the methylcitrate and methylmalonate pathways. asm.org The retention of the ¹³C-¹³C coupling in metabolites like alanine indicated flux through the methylcitrate cycle, whereas this coupling would be lost in the methylmalonate pathway. asm.org

Elucidation of Novel Assembly Patterns

Beyond confirming known biosynthetic steps, this compound is a key tool for uncovering novel and unexpected assembly patterns in the biosynthesis of natural products. The specific labeling pattern allows for the detailed mapping of how building blocks are connected, sometimes revealing unusual enzymatic reactions or pathway arrangements.

For example, in the biosynthetic investigation of the mycotoxin asteltoxin, the incorporation pattern of [1,2-¹³C2]acetate (a related two-carbon building block) demonstrated that a 1,2-bond migration occurs during the formation of a key structural feature, the 2,8-dioxabicyclo[3.3.0]octane moiety. iupac.org While this specific example uses acetate, the principle is directly applicable to studies with this compound to detect similar rearrangements involving propionate-derived units.

Research on the biosynthesis of lactonamycinone, the aglycone of the antibiotic lactonamycin, utilized [1,2-¹³C2]acetate to confirm the head-to-tail incorporation of acetate units. nih.gov This type of experiment, when performed with [1,2-¹³C2]propionate, can similarly illuminate the sequence and connectivity of propionate units in polyketide chains, helping to elucidate the programming of the polyketide synthase enzymes involved.

Mechanistic Studies in Cellular and Molecular Biology

The application of this compound extends to detailed mechanistic studies in various biological models, from cell cultures to whole organisms, providing insights into fundamental metabolic processes.

Cell Culture Model Systems

Cell culture models provide a controlled environment to study the metabolic fate of propionate and its impact on cellular pathways.

The utility of this compound in cell culture experiments relies on its stability in culture media and the development of effective labeling protocols. The compound is a stable salt and is readily dissolved in aqueous media for administration to cells. sigmaaldrich.comcortecnet.com Protocols for its use typically involve adding it to the culture medium and incubating the cells for a defined period to allow for uptake and metabolism.

For example, in studies with Pseudomonas aeruginosa, cells are grown in a defined minimal medium, and the labeled propionate is introduced during the exponential growth phase. nih.gov Following incubation, metabolites are extracted for analysis. Similarly, in studies using human platelets, the cells are isolated and then incubated with the labeled tracer in a suitable buffer solution before metabolite extraction and analysis by mass spectrometry. nih.gov The stability and straightforward application of this compound make it a reliable tool for in vitro metabolic tracing.

Once taken up by cells, this compound is converted to its metabolically active form, propionyl-CoA. Tracing the ¹³C label allows researchers to follow its journey through various metabolic networks. A key discovery made using labeled propionate is the identification of a novel metabolic pathway in mammalian cells where two propionyl-CoA units condense to form a six-carbon molecule, trans-2-methyl-2-pentenoyl-CoA. escholarship.orgnih.gov This anabolic reaction was confirmed in cell lines by treating them with [¹³C₃]propionate and observing the M+6 enrichment in the resulting acyl-CoA. nih.gov

Furthermore, studies in isolated human platelets have demonstrated that labeled propionate can be used to monitor metabolic activity and viability. nih.gov Treatment with [1-¹³C₁]-propionate led to a significant increase in labeled propionyl-CoA, showcasing its utility as an exogenous substrate to probe cellular metabolism. nih.gov In another study, the use of [1,2-¹³C₂]acetate in platelets showed rich labeling of various short-chain acyl-CoA species, including acetyl-CoA and succinyl-CoA, illustrating the power of this technique to map metabolic conversions within these anucleate cell fragments. nih.gov

Table 1: Metabolic Fate of Labeled Propionate in Cell Culture Models
Cell ModelLabeled PrecursorKey Labeled Product(s)Metabolic Pathway InvestigatedReference
Mammalian Cell Lines[¹³C₃]propionatetrans-2-methyl-2-pentenoyl-CoA (M+6)Novel anabolic condensation of propionyl-CoA escholarship.orgnih.gov
Human Platelets[1-¹³C₁]-propionatePropionyl-CoA (M+1)Uptake and activation of exogenous propionate nih.gov
Escherichia coli[1,2-¹³C₂]propionateAlanine, Glutamate, SuccinateMethylcitrate Cycle vs. Methylmalonate Pathway asm.org

Exploration in Animal Models for Metabolic Perturbations (excluding clinical human trials)

In vivo studies using animal models allow for the investigation of propionate metabolism in the context of a whole organism's physiology. This compound and other labeled variants are administered, often via infusion, to trace metabolic fluxes between different organs and tissues. mmpc.orgfrontiersin.org

In a mouse model of propionic acidemia, a genetic disorder characterized by the accumulation of propionyl-CoA, the administration of [¹³C₃]propionate was used to track the downstream metabolic consequences. researchgate.net This tracer allowed researchers to monitor the flow of the ¹³C label from propionate into TCA cycle intermediates, revealing how propionyl-CoA accumulation perturbs central carbon metabolism in various organs. researchgate.net

Another study in mice used stable isotope tracing with ¹³C-labeled valine, a precursor to propionyl-CoA, to demonstrate the in vivo formation of the novel six-carbon metabolite, 2M2PE-CoA. escholarship.org This metabolite was found in multiple tissues, including the heart and kidney, confirming that the anabolic condensation of propionate occurs in a whole-body system. escholarship.org These animal model experiments are crucial for understanding how propionate metabolism is integrated at the systemic level and how it is altered in disease states.

Table 2: Application of Labeled Propionate Tracers in Animal Models
Animal ModelTracer AdministeredKey FindingMetabolic ContextReference
Mouse model of Propionic Acidemia[¹³C₃]propionateTraced the flow of ¹³C from propionate into perturbed TCA cycle intermediates in various organs.Inborn error of metabolism researchgate.net
Wild-type and db/db mice[U-¹³C]-valine (precursor to propionyl-CoA)Confirmed in vivo formation of 2M2PE-CoA from propionyl-CoA in multiple tissues.Normal and diabetic physiology escholarship.org

Microbiome Research Applications

The gut microbiome plays a crucial role in host health, largely through the production of short-chain fatty acids (SCFAs) like propionate from the fermentation of dietary fibers. researchgate.net Propionate produced in the gut can be absorbed by the host and has systemic effects, including influencing glucose metabolism and immune responses. researchgate.netfrontiersin.org

Recent studies have highlighted the regulatory effect of sodium propionate on the intestinal microbiota. frontiersin.org For example, it has been used in combination with traditional medicines to synergistically modulate the gut microbiome and treat conditions like diarrhea by suppressing pathogenic bacteria and enhancing the metabolic activity of the microbial community. frontiersin.org Using the ¹³C-labeled form in such studies would allow for precise tracking of how the administered propionate is utilized by different bacterial species and how it influences the production of other metabolites. This provides a direct window into the complex cross-feeding mechanisms and metabolic interactions within the gut ecosystem. researchgate.net

Development of Analytical Standards and Reference Materials

Beyond its use as a metabolic tracer, Sodium propionate-1,2-¹³C₂ is essential for the development of analytical standards and reference materials. nih.gov In quantitative metabolic analysis (metabolomics), stable isotope-labeled compounds are the gold standard for use as internal standards.

When analyzing biological samples using mass spectrometry or NMR, the concentration of endogenous metabolites like propionate can be precisely determined by adding a known amount of the heavy-isotope labeled version (Sodium propionate-1,2-¹³C₂) to the sample. Because the labeled standard is chemically identical to the analyte but has a different mass, it can be distinguished by the instrument. sigmaaldrich.com This allows for accurate correction of any sample loss or variation that may occur during sample preparation and analytical measurement.

Organizations like the United States Pharmacopeia (USP) develop and provide rigorously tested reference standards for use in official tests and assays to ensure accuracy and reproducibility. avantorsciences.com While USP offers a reference standard for unlabeled sodium propionate, the isotopically labeled version, Sodium propionate-1,2-¹³C₂, is supplied by various chemical companies for use in research and as a standard for MS/MS applications. isotope.comavantorsciences.com Its high isotopic purity (often 99 atom % ¹³C) ensures its reliability as a reference material in sophisticated analytical laboratories. sigmaaldrich.comsigmaaldrich.com

Methodological Considerations and Experimental Design

Optimizing Tracer Concentration and Labeling Time

The concentration of the tracer and the duration of labeling are fundamental parameters that must be optimized to achieve sufficient isotopic enrichment in downstream metabolites without causing metabolic perturbations. In studies involving organisms like Escherichia coli, researchers have employed various ratios of labeled to unlabeled propionate (B1217596) to maintain a consistent total substrate concentration while varying the isotopic input. asm.org

For instance, in a series of experiments with propionate-adapted E. coli, the total propionate concentration was kept at 20 mM. asm.org The ratio of [1,2-¹³C₂]propionate to unlabeled propionate was adjusted to systematically study the incorporation of the label. asm.org The labeling period, or incubation time, is also a critical variable, with studies utilizing times ranging from 1.75 to 3.5 hours to allow for the tracer to be metabolized and incorporated into various cellular components. asm.org The choice of labeling time depends on the metabolic rates of the organism under investigation and the specific pathways being studied. vanderbilt.edu

Table 1: Example of Tracer Concentration Ratios for [1,2-¹³C₂]propionate in E. coli Studies This table illustrates different experimental setups used to vary the isotopic enrichment while maintaining a constant total propionate concentration.

Total Propionate Concentration (mM)[1,2-¹³C₂]propionate (mM)Unlabeled Propionate (mM)Ratio (Labeled:Unlabeled)
202181:9
204161:4
2010101:1
202001:0

Data sourced from a study on E. coli metabolism. asm.org

Culture Conditions and Adaptation for Isotopic Incorporation

For successful isotopic labeling, the culture conditions must be meticulously controlled to ensure normal cellular physiology and efficient uptake and metabolism of the tracer. This often involves an adaptation phase where the cells are grown in the presence of the unlabeled substrate to activate the relevant metabolic pathways. asm.org For example, studies using Escherichia coli MG1655 have been performed on cells specifically adapted to propionate. asm.orgasm.org This pre-conditioning ensures that the enzymatic machinery required for propionate utilization is fully expressed at the time of the labeling experiment.

General culture conditions, such as the growth medium (e.g., M9 medium, RPMI 1640), temperature (e.g., 37°C), and aeration (e.g., shaking at 225 rpm), must be optimized for the specific organism. asm.orgbiorxiv.org Cells are typically harvested during the exponential growth phase to ensure high metabolic activity. vanderbilt.edu The use of dialyzed serum in cell culture media can be important to remove endogenous, unlabeled precursors that would dilute the isotopic tracer. biorxiv.org The principle of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) provides a framework where cells are cultivated in a medium containing heavy isotopic-labeled amino acids, which can be adapted for other nutrients like propionate. thermofisher.comwikipedia.org

Extraction and Sample Preparation for Spectroscopic Analysis

Following the incubation with Sodium propionate-1,2-13C2, metabolic processes must be rapidly halted or "quenched" to preserve the isotopic labeling pattern of the intracellular metabolites at that specific time point. researchgate.net Common quenching methods include adding 60% perchloric acid to a final concentration of 4% and freezing the cells at -70°C, or washing cells with an ice-cold saline solution. asm.orgbiorxiv.org

Once quenched, metabolites are extracted from the cells. mdpi.com A typical extraction procedure involves using organic solvent mixtures, such as 80% methanol/water, which are pre-cooled to -80°C. biorxiv.org After extraction, the samples are centrifuged to separate the soluble metabolites from cell debris. biorxiv.org The resulting supernatant containing the labeled metabolites can then be prepared for analysis by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS). asm.orgnih.gov For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, a derivatization step is often required to make the metabolites volatile. nih.gov For example, the aldonitrile propionate derivatization method can be used for glucose and ribose released from biomass hydrolysis. nih.gov

Control Experiments for Robust Data Interpretation

Control experiments are essential for the accurate interpretation of data from isotope labeling studies. These controls help to distinguish true metabolic flux from experimental artifacts and natural isotopic abundance. A crucial control is to run a parallel experiment using only unlabeled propionate under identical conditions. This provides a baseline for the natural abundance of ¹³C and helps to correct the mass isotopomer distribution data. researchgate.net

Furthermore, control experiments without cells can be performed to determine the rate of spontaneous degradation of the tracer in the culture medium over the course of the experiment. vanderbilt.edu In complex systems, strategies like Isotopic Ratio Outlier Analysis (IROA) can be employed. frontiersin.org This involves using a mixture of samples, one labeled with a low percentage (e.g., 5%) of ¹³C and a reference labeled with a high percentage (e.g., 95%), to help differentiate true metabolites from background noise in LC-MS analysis. frontiersin.org These rigorous controls are fundamental to validating the metabolic network model and ensuring the reliability of the calculated flux rates. mdpi.com

Computational Modeling for Flux Calculation and Data Interpretation

The data generated from spectroscopic analysis, which consists of complex mass isotopomer distributions (MIDs) for various metabolites, must be interpreted using computational models to calculate metabolic fluxes. mdpi.comusda.gov Metabolic Flux Analysis (MFA) relies on mathematical models that describe the atom transitions throughout the metabolic network. researchgate.netbiorxiv.org

The use of [1,2-¹³C₂]propionate provides unique labeling patterns that are highly informative for distinguishing between different metabolic routes. asm.org For instance, its metabolism via the methylcitrate pathway in E. coli results in a specific ¹³C-¹³C bond preservation in pyruvate (B1213749), which is then transferred to metabolites like alanine (B10760859), succinate (B1194679), and glutamate (B1630785). asm.org In contrast, metabolism through the methylmalonyl-CoA pathway would produce distinctly different labeling patterns in these intermediates. asm.org

Software such as METRAN, which utilizes the Elementary Metabolite Units (EMU) framework, is used to perform Mass Isotopomer Distribution Analysis (MIDA). usda.gov The process involves fitting the experimentally measured MIDs to the simulated MIDs generated by the computational model. researchgate.net By minimizing the deviation between the measured and simulated data, the model estimates the relative rates (fluxes) through the various metabolic pathways. researchgate.net This computational analysis is indispensable for translating the raw isotopic labeling data into a quantitative understanding of cellular metabolism. mdpi.com

Table 2: Key Metabolites and Their Labeling Significance from [1,2-¹³C₂]propionate This table highlights how labeling patterns in specific downstream metabolites are used to infer flux through different pathways.

MetaboliteObserved Labeling Pattern (via Methylcitrate Pathway)Metabolic Inference
Alanine Preservation of ¹³C-¹³C bondIndicates direct formation of labeled pyruvate from propionate. asm.org
Succinate Multiply labeled isotopomersConsistent with flux through the methylcitrate pathway followed by the TCA cycle. asm.org
Glutamate Multiply labeled isotopomersArises from labeled oxaloacetate and acetyl-CoA entering the TCA cycle. asm.org
Formate (B1220265) ¹³C-labeled formateConsistent with the action of pyruvate-formate lyase on labeled pyruvate. asm.org

Future Directions and Emerging Research Avenues

Integration with Multi-Omics Approaches (e.g., Metabolomics, Metagenomics, Metatranscriptomics)

The integration of data from Sodium propionate-1,2-13C2 tracing with other "omics" disciplines is a key area for future research. This multi-omics approach provides a more holistic understanding of biological systems. By using this compound as a tracer in metabolomics and 13C-fluxomics, researchers can map the metabolic fate of propionate (B1217596) with high precision. nih.gov This data becomes exponentially more powerful when combined with metagenomics, which characterizes the genetic potential of microbial communities, and metatranscriptomics, which reveals their gene expression.

For instance, in studies of the gut microbiome, feeding this compound can reveal which microbial species are actively metabolizing propionate and through which pathways. researchgate.net Correlating the observed metabolic fluxes with metagenomic data can link specific metabolic functions to particular organisms within a complex community. core.ac.uk Further integration with metatranscriptomics can show how gene expression within these organisms changes in response to propionate availability, providing a dynamic view of metabolic regulation.

A study on Pseudomonas aeruginosa demonstrated the power of combining transcriptomics, proteomics, metabolomics, and 13C-fluxomics to understand how the bacterium metabolizes propionate. nih.gov This systems-level insight revealed how the organism adapts its metabolic network, a finding made possible by integrating different omics datasets. nih.gov

Table 1: Illustrative Multi-Omics Integration with this compound

Omics FieldData ContributionInsight Gained from Integration
Metabolomics/Fluxomics Traces the flow of 13C atoms from propionate into downstream metabolites, quantifying pathway activity. acs.orgIdentifies active metabolic pathways for propionate utilization.
Metagenomics Identifies the genes and potential metabolic pathways present in a microbial community. core.ac.ukLinks specific microbes to the observed propionate metabolism.
Metatranscriptomics Measures the active gene expression of the microbial community.Reveals the regulatory mechanisms and cellular responses to propionate metabolism.

Development of Novel Labeled Precursors for Untargeted Metabolomics

Untargeted metabolomics aims to comprehensively profile all small molecules in a biological sample, but identifying unknown compounds remains a major challenge. nih.gov Stable isotope labeling is a powerful strategy to improve metabolite identification and characterization. tandfonline.comfrontiersin.org While this compound is a known precursor, its metabolic products can serve as a basis for developing a new generation of labeled precursors for untargeted studies.

By tracing the 13C label from this compound, researchers can identify a whole family of downstream metabolites. osti.gov These newly identified, labeled metabolites can then be isolated and used as precursors themselves in subsequent experiments to probe even further down specific pathways. This iterative approach, where the products of one tracing experiment become the precursors for the next, can systematically expand our knowledge of the metabolome.

The development of software tools that can automatically detect and annotate isotopically labeled features in untargeted mass spectrometry data is crucial for this endeavor. oup.com These tools help to distinguish biologically derived metabolites from exogenous compounds and provide clues to their elemental composition based on the isotopic pattern. acs.org

Advancements in In Situ and In Vivo Isotopic Tracing Techniques (excluding clinical human trials)

Moving from in vitro to in vivo and in situ studies is critical for understanding metabolism in its native context. Recent advancements in analytical techniques are making it possible to trace isotopes like 13C from this compound with high spatial and temporal resolution in living organisms and tissues.

In vivo studies in animal models, for example, can utilize this compound to investigate organ-specific metabolism. frontiersin.orgescholarship.org By administering the tracer and analyzing tissue samples, researchers can create metabolic roadmaps and infer pathway fluxes within different organs under various physiological or disease states. escholarship.org Techniques such as intravenous infusion or oral gavage are used to deliver the tracer systemically. frontiersin.org

In situ analysis techniques, such as Secondary Ion Mass Spectrometry (SIMS) and Laser Ablation Inductively Coupled Plasma Mass Spectrometry (LA-ICP-MS), offer the ability to measure isotopic ratios directly on tissue sections. numberanalytics.comgeochemsoc.org This provides spatially resolved information, allowing researchers to see how propionate metabolism might differ between various cell types within a single tissue. numberanalytics.comresearchgate.net While these techniques have been more commonly applied to elements in geochemistry and archaeology, their application in biological tissues is a growing field. geochemsoc.orgresearchgate.net

Table 2: Comparison of Advanced Isotopic Tracing Techniques

TechniqueTypeResolutionInformation Provided
LC-MS/GC-MS In vivo / Ex vivoBulk tissue/biofluidQuantitative flux through metabolic pathways in an organ or organism. escholarship.org
SIMS In situSub-micrometerHigh-resolution spatial distribution of isotopes within cells and tissues. numberanalytics.com
LA-ICP-MS In situMicrometerSpatially resolved elemental and isotopic composition of tissues. geochemsoc.org
Mass Spectrometry Imaging (MSI) In situ10-100 micrometersSpatial distribution of labeled metabolites across a tissue section. nih.gov

Elucidation of Undiscovered Metabolic Networks

A primary application of stable isotope tracers like this compound is the discovery of novel metabolic pathways. acs.orgnih.gov By tracking the labeled carbon atoms in an unbiased, untargeted manner, researchers can identify unexpected metabolic products, revealing previously unknown biochemical connections. nih.gov

The use of [1,2-13C2]propionate has been instrumental in distinguishing between different known pathways of propionate metabolism, such as the methylcitrate and methylmalonate pathways in Escherichia coli. asm.org The specific pattern of 13C labeling in downstream products like amino acids serves as a clear indicator of the active pathway. asm.org This same principle can be applied to search for entirely new transformations. If the 13C label appears in a metabolite that is not part of any known pathway connected to propionate, it signals a novel biochemical reaction.

Combining high-resolution mass spectrometry with stable isotope tracing provides a global overview of the cellular fate of precursor metabolites. acs.org This methodology not only confirms the activity of known pathways but also efficiently identifies previously unexplored areas of metabolism. acs.org

Application in Synthetic Biology and Metabolic Engineering Research

Synthetic biology and metabolic engineering aim to design and build novel biological functions and systems, often by redirecting metabolic pathways to produce valuable chemicals or biofuels. Understanding and quantifying metabolic fluxes is essential for these endeavors, and this is where this compound becomes a critical tool.

Furthermore, research into the metabolism of organic acids like propionate in pathogenic bacteria such as Pseudomonas aeruginosa can reveal unique metabolic pathways that could be targeted for antimicrobial drug development. nih.gov Understanding how these pathogens utilize nutrients from their environment is a key step in designing strategies to inhibit their growth. The study of enzyme promiscuity and "underground metabolism," revealed through omics and flux analysis, provides new targets for synthetic biology to exploit or inhibit. nih.gov

Q & A

Q. How can researchers validate the absence of isotopic exchange in Sodium Propionate-1,2-¹³C₂ during long-term cell culture experiments?

  • Methodological Answer : Conduct control experiments with deuterated water (D₂O) to monitor proton exchange at labeled positions. Use high-resolution MS to detect mass shifts indicative of exchange. Alternatively, isotopically inert buffers (e.g., HEPES) reduce exchange risks compared to carbonate-based systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium propionate-1,2-13C2
Reactant of Route 2
Sodium propionate-1,2-13C2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.